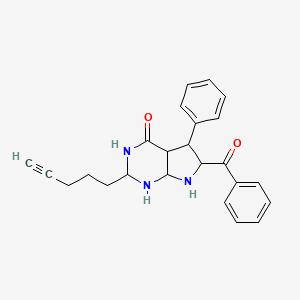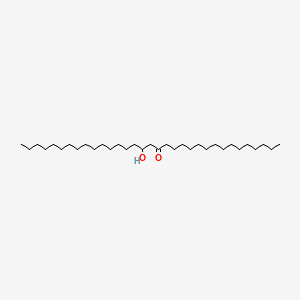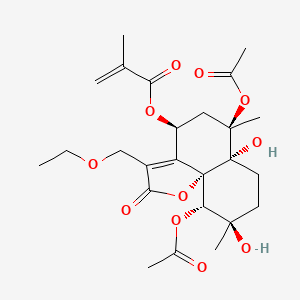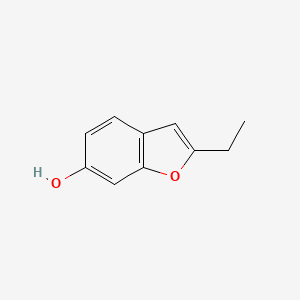
3,5,7-Trihydroxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5,7-Trihydroxy-4H-1-benzopyran-4-one” is also known as Quercetin . It is a flavonoid antioxidant found in fruits and vegetables . The empirical formula is C15H10O7 and it has a molecular weight of 302.24 .
A study on the synthesis and biochemical evaluation of Baicalein prodrugs, which are structurally similar to Quercetin, provides insights into the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of Quercetin includes a benzopyranone and a phenyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Quercetin has an empirical formula of C15H10O7 and a molecular weight of 302.24 . More detailed physical and chemical properties can be found in the NIST/TRC Web Thermo Tables .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects : A compound structurally related to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one was found to have significant effects on immune cells (Atta-ur-rahman et al., 2012).
Antiestrogen Properties : 2,3-Diaryl-1-benzopyran analogues, related to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, have been evaluated for their estrogen receptor affinity and antiestrogen activities, showing potential as a new class of potent antiestrogens (A. Saeed et al., 1990).
Degradation Study : The peroxidatic transformation of quercetin, a derivative of 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, has been studied, leading to the identification of several reaction products (E. Miller & P. Schreier, 1985).
Anti-Cancer Effects in Hepatocellular Carcinoma : Baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis and structurally similar to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, has shown anti-cancer activities in hepatocellular carcinoma through effects on cell proliferation, metastasis, apoptosis, and autophagy (B. Bie et al., 2017).
New Benzopyran Derivatives with Potential Biological Activities : New benzopyran derivatives structurally related to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one have been identified, showing significant inhibitory activity for α-glucosidase (C. Yao et al., 2011).
Synthesis and Reactions of Chromone Derivatives : Studies on the synthesis and reactions of chromone derivatives, including 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, have been conducted, providing insights into the chemical properties and potential applications of these compounds (V. Szabó et al., 1986).
Flavonol-Based Fluorescent Probes : The unique properties of flavonols, including derivatives of 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, have been harnessed in the design of small-molecule fluorescent probes for diverse sensing applications (Tianyi Qin et al., 2021).
Quantitative Structure-Cytotoxicity Relationship : The structure-cytotoxicity relationship of chromone derivatives, related to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, has been investigated for potential use in designing anticancer drugs (Junko Nagai et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5,7-trihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNMEZAXFKUCPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trihydroxy-4H-1-benzopyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










